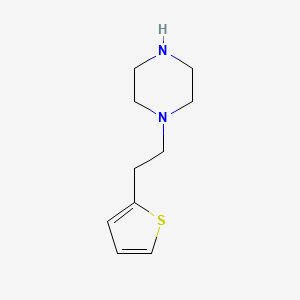

1-(2-Thien-2-ylethyl)piperazine

Description

Contextualization within Thiophene (B33073) and Piperazine (B1678402) Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. nih.gov The structure of 1-(2-Thien-2-ylethyl)piperazine is a clear example of combining two "privileged scaffolds" - thiophene and piperazine - a common strategy in drug discovery. nih.govnih.gov

Thiophene: The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in drug development. nih.gov Its sulfur atom can enhance drug-receptor interactions through hydrogen bonding, and the ring itself is often used as a bioisosteric replacement for phenyl rings in structure-activity relationship (SAR) studies. nih.gov The incorporation of a thiophene moiety can significantly alter a molecule's physicochemical properties, such as solubility and metabolism. nih.gov This versatility is evidenced by the presence of the thiophene nucleus in numerous FDA-approved drugs across various therapeutic areas, including cardiovascular and neurological disorders. nih.gov

Piperazine: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. nih.gov This structure imparts a unique set of properties, including high polarity, structural rigidity, and the ability to act as both hydrogen bond donors and acceptors. nih.gov These characteristics often lead to improved water solubility and oral bioavailability of drug candidates. nih.gov The piperazine scaffold is a key component in many approved drugs and is widely used by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of molecules. nih.govresearchgate.net It is considered a privileged structure in drug design due to its chemical reactivity and conformational properties. nih.gov

The combination of the electron-rich thiophene ring with the versatile piperazine core in this compound creates a scaffold with potential for diverse biological activities, a concept that drives much of the research in this area.

Academic Research Perspectives on Related Scaffold Development

The development of scaffolds related to this compound is an active area of academic research, driven by the desire to create new therapeutic agents. Scientists often keep the core thiophene and piperazine structures while modifying peripheral groups to optimize biological activity, selectivity, and pharmacokinetic profiles. nih.gov

Research into thiophene-piperazine derivatives spans a wide range of potential therapeutic applications. For example, studies have explored such hybrids for their activity as:

Anticancer Agents: Researchers have synthesized derivatives of artemisinin (B1665778) that incorporate a piperazine-dithiocarbamate structure, some of which have shown significant cytotoxic activity against cancer cell lines. nih.gov Other research has focused on thieno[2,3-d]pyrimidine (B153573) derivatives, which are bioisosteres of quinazoline, as potential antitumor agents. scielo.br

Antiviral Agents: In the search for new HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), scientists have designed piperidine-substituted thieno[3,2-d]pyrimidine (B1254671) compounds. These efforts aimed to improve upon existing drugs by enhancing potency against resistant strains and improving solubility and pharmacokinetic profiles. nih.gov

Central Nervous System (CNS) Agents: The piperazine moiety is a well-known component of drugs acting on the central nervous system, such as antipsychotics. researchgate.net The combination with thiophene, also found in antipsychotic drugs like olanzapine, makes this scaffold a promising starting point for the development of new CNS-active compounds. nih.gov

The general approach in these studies involves synthesizing a library of related compounds by varying the substituents on either the thiophene or piperazine rings. These new molecules are then screened for specific biological activities. For instance, a series of 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones were synthesized and tested for their ability to inhibit Poly (ADP-Ribose) Polymerase (PARP) in breast cancer cells. nih.gov This highlights the strategy of using the thiophene-piperazine scaffold as a template for creating targeted inhibitors.

Table 1: Examples of Research on Thiophene-Piperazine Related Scaffolds

| Scaffold Type | Therapeutic Target/Application | Key Research Finding | Citation |

|---|---|---|---|

| Piperidine-substituted thieno[3,2-d]pyrimidine | Anti-HIV-1 (NNRTIs) | Compounds were identified with high potency and favorable resistance profiles compared to existing drugs, though solubility was a challenge. | nih.gov |

| Artemisinin-piperazine-dithiocarbamate | Anticancer | A synthesized derivative (compound 3g) showed potent inhibitory activity against SMMC-7721 cancer cell lines with lower toxicity to non-cancerous cells. | nih.gov |

| Thiouracil amides with piperazine | Anticancer (PARP inhibitors) | Synthesized compounds exhibited efficacy against human breast cancer cells by inhibiting the catalytic activity of PARP1. | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | Anticancer (Breast Cancer) | A series of compounds showed inhibitory effects on the MDA-MB-231 breast cancer cell line, with one compound showing activity comparable to Paclitaxel. | scielo.br |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-thiophen-2-ylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-2-10(13-9-1)3-6-12-7-4-11-5-8-12/h1-2,9,11H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVBVPAOAVNWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371961 | |

| Record name | 1-(2-thien-2-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461046-73-1 | |

| Record name | 1-(2-thien-2-ylethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(thiophen-2-yl)ethyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1-(2-Thien-2-ylethyl)piperazine, providing confirmation of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) typically displays distinct signals corresponding to the different types of protons in the molecule. The protons on the piperazine (B1678402) ring, the ethyl linker, and the thiophene (B33073) ring each resonate at characteristic chemical shifts. The integration of these signals confirms the number of protons in each environment, and the splitting patterns (multiplicity) provide information about neighboring protons.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment, distinguishing between the carbons of the thiophene ring, the ethyl chain, and the piperazine ring.

Table 1: Representative NMR Data for this compound in CDCl₃

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Thiophene-H | 6.80-7.15 (m) | 142.5 |

| Thiophene-C | 126.8 | |

| 124.6 | ||

| 123.2 | ||

| Ethyl-CH₂ (adjacent to thiophene) | 2.85 (t) | 34.0 |

| Ethyl-CH₂ (adjacent to piperazine) | 2.65 (t) | 55.0 |

| Piperazine-H (on N) | 1.80 (s) | |

| Piperazine-CH₂ (adjacent to NH) | 2.90 (t) | 46.0 |

| Piperazine-CH₂ (adjacent to N-ethyl) | 2.50 (t) | 54.5 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. m = multiplet, t = triplet, s = singlet.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond in the piperazine ring, C-H bonds of the aromatic thiophene ring and the aliphatic ethyl chain, C-N bonds of the piperazine, and C-S bond of the thiophene ring.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (piperazine) | Stretching | 3250-3350 |

| C-H (thiophene) | Stretching | 3050-3150 |

| C-H (aliphatic) | Stretching | 2800-3000 |

| C=C (thiophene) | Stretching | 1500-1600 |

| C-N (piperazine) | Stretching | 1150-1250 |

| C-S (thiophene) | Stretching | 650-750 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular structure and sample state.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of this compound and studying its fragmentation pattern to further confirm its structure. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (196.31 g/mol ). The fragmentation of the molecular ion results in a series of daughter ions that provide valuable structural information. Common fragmentation pathways may include the cleavage of the ethyl linker and the opening of the piperazine ring.

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from any unreacted starting materials, byproducts, or degradation products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the thiophene ring exhibits strong absorbance. The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for accurate quantitative analysis.

Gas Chromatography (GC) is another suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. In a GC method, the compound is vaporized and separated on a capillary column, often with a non-polar or moderately polar stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. The retention time is used for qualitative identification, and the peak area allows for quantification.

Chemical Derivatization for Enhanced Detection

For compounds like this compound that may lack a strong chromophore, chemical derivatization is a powerful strategy to enhance their detectability, particularly in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible detection. Derivatization involves reacting the analyte with a reagent to form a new compound (a derivative) with improved physicochemical properties for analysis.

In the context of piperazine and its derivatives, derivatization is often employed to introduce a UV-active or fluorescent moiety, thereby significantly lowering the limits of detection. unodc.org A common approach involves the use of reagents that react with the secondary amine groups of the piperazine ring.

One such well-established derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). The reaction of NBD-Cl with piperazine forms a stable, highly UV-active derivative, enabling sensitive detection. unodc.org Another example is the use of dansyl chloride, which reacts with amines to produce fluorescent derivatives, a technique that has been successfully applied to the analysis of piperazine in various matrices. nih.gov For gas chromatography (GC) applications, derivatization can also be used to improve the volatility and thermal stability of the analyte.

The selection of a derivatization reagent for this compound would depend on the analytical technique employed and the desired sensitivity. The presence of the thiophene ring might also influence the choice of reagent and reaction conditions.

Table 1: Examples of Derivatization Reagents for Piperazine Analogs

| Derivatizing Agent | Target Functional Group | Resulting Property | Analytical Technique |

| 4-chloro-7-nitrobenzofuran (NBD-Cl) | Secondary Amine | UV-Active Derivative | HPLC-UV |

| Dansyl Chloride | Secondary Amine | Fluorescent Derivative | HPLC-Fluorescence |

| 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) | Secondary Amine | Fluorescent Derivative | HPLC-Fluorescence |

This table presents examples of derivatization reagents used for piperazine and its derivatives. The suitability of these reagents for this compound would require experimental verification.

Analytical Method Validation Parameters

The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. For the quantification of this compound, a comprehensive validation according to the International Council for Harmonisation (ICH) guidelines would be necessary. This involves evaluating several key parameters to ensure the reliability and accuracy of the results.

Specificity and Selectivity

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jocpr.com For this compound, this would involve demonstrating that the analytical signal is solely due to this compound and not from any related substances or synthetic precursors.

This is typically achieved by analyzing a sample of this compound that has been spiked with potential impurities and observing the resolution of the analyte peak from other peaks in the chromatogram. In HPLC, for instance, the use of a photodiode array (PDA) detector can further aid in assessing peak purity.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. jocpr.com The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

To establish the linearity for this compound, a series of standard solutions of known concentrations would be prepared and analyzed. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) close to 1.0 is indicative of a strong linear relationship.

Table 2: Illustrative Linearity Data for a Piperazine Derivative

| Concentration (µg/mL) | Peak Area |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,987 |

| 20.0 | 304,560 |

| 50.0 | 759,890 |

| Correlation Coefficient (R²) | 0.9998 |

This table illustrates typical linearity data for a piperazine derivative. Actual data for this compound would need to be determined experimentally.

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jocpr.com It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay precision) is assessed by analyzing multiple replicates of a sample within the same laboratory, on the same day, with the same analyst and equipment.

Intermediate precision is evaluated by varying conditions such as the day of analysis, the analyst, and the equipment within the same laboratory.

For this compound, precision would be determined by repeatedly analyzing a standard solution and calculating the %RSD of the measurements.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com

These limits are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. For trace analysis of this compound, a low LOD and LOQ would be essential.

Table 3: Representative LOD and LOQ Values for a Derivatized Piperazine

| Parameter | Value | Method |

| Limit of Detection (LOD) | 30 ppm | Signal-to-Noise Ratio (3:1) |

| Limit of Quantification (LOQ) | 90 ppm | Signal-to-Noise Ratio (10:1) |

This table shows example LOD and LOQ values for a piperazine derivative after derivatization, as reported in the literature. jocpr.com The actual values for this compound would be method-dependent.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. jocpr.com For an HPLC method for this compound, these variations could include changes in the mobile phase composition, pH, column temperature, and flow rate.

The robustness is evaluated by making these small changes and observing the effect on the analytical results, such as peak retention time, resolution, and quantification. A robust method would show minimal variation in the results when these parameters are slightly altered.

Computational Chemistry and in Silico Modeling of 1 2 Thien 2 Ylethyl Piperazine

Quantum Mechanical Studies

Quantum mechanical (QM) studies offer a fundamental understanding of a molecule's properties based on the principles of quantum physics. These calculations can determine electron distribution, molecular orbital energies, and potential energy surfaces, which are crucial for predicting chemical reactivity and intermolecular interactions.

Electronic structure calculations, typically employing methods like Density Functional Theory (DFT), are used to investigate the distribution of electrons within the 1-(2-Thien-2-ylethyl)piperazine molecule. These calculations reveal key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding the molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability.

Furthermore, these calculations can generate an electrostatic potential (ESP) map. This map visualizes the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as those around the nitrogen atoms of the piperazine (B1678402) ring, and electron-poor regions (positive potential), typically near the hydrogen atom of the secondary amine. These sites are critical for forming non-covalent interactions, including hydrogen bonds, which are vital for molecular recognition processes.

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring the various spatial arrangements of its atoms. The piperazine ring typically adopts a stable chair conformation to minimize steric strain. However, the molecule possesses considerable flexibility due to the rotatable bonds in the ethyl linker connecting the thiophene (B33073) and piperazine rings.

Molecular dynamics (MD) simulations are a powerful tool for studying these dynamics. acs.orgnih.govnih.gov An MD simulation calculates the motion of atoms over time, providing a view of the molecule's flexibility and conformational preferences in a simulated environment, such as in water. For this compound, MD simulations would reveal the range of accessible conformations, the stability of the chair form of the piperazine ring, and the orientation of the thiophene ring relative to the rest of the molecule. This dynamic picture is often more representative of the molecule's behavior in a biological system than a single, static conformation.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate biological membranes. It is calculated as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule. Molecules with a lower TPSA generally exhibit better membrane permeability. For a drug to cross the blood-brain barrier, a TPSA value of less than 90 Ų is often considered necessary.

For this compound, the TPSA is calculated based on the contributions of its two nitrogen atoms. The resulting low TPSA value suggests that the molecule is likely to have good oral bioavailability and a high potential to permeate cell membranes.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a molecule's preference for a lipid-like environment versus an aqueous one. This property is critical for drug absorption and distribution. A balanced lipophilicity is essential; while high lipophilicity can improve membrane permeability, it can also lead to poor aqueous solubility and increased metabolic clearance. Various computational algorithms are used to predict LogP values, often denoted as CLogP, ALogP, or XLogP.

The predicted LogP values for this compound indicate a moderate degree of lipophilicity, suggesting a favorable balance between solubility and membrane permeability.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 15.27 Ų | Predicts high cell membrane permeability and potential for blood-brain barrier penetration. |

| Lipophilicity (XLogP3) | 1.8 | Indicates moderate lipophilicity, suggesting a good balance of properties for drug-likeness. |

The ability of a molecule to form hydrogen bonds is crucial for its interaction with biological targets like proteins and enzymes, as well as for its solubility in water. A hydrogen bond involves a hydrogen atom covalently bonded to a highly electronegative atom (a donor) and an interaction with another nearby electronegative atom (an acceptor).

In the structure of this compound, the secondary amine group (-NH) on the piperazine ring can act as a hydrogen bond donor. Both nitrogen atoms in the piperazine ring, with their lone pairs of electrons, can function as hydrogen bond acceptors. The sulfur atom in the thiophene ring is generally considered a very weak hydrogen bond acceptor.

| Characteristic | Count | Structural Feature |

|---|---|---|

| Hydrogen Bond Donors | 1 | The N-H group on the piperazine ring. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms on the piperazine ring. |

Rotational Freedom

The rotational freedom of this compound is a key determinant of its three-dimensional structure and, consequently, its interaction with its molecular environment. The primary bonds contributing to its conformational flexibility are the C-C bond of the ethyl linker and the C-N bond connecting the ethyl group to the piperazine ring.

While direct experimental or computational studies on the rotational barrier of the thienylethyl-piperazine bond are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally similar molecules, such as 1-(2-phenylethyl)piperazine derivatives. For instance, a study on 3-[4-(2-phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one revealed a staggered conformation for the phenethyl fragment, as indicated by the torsion angle of N21–C24–C25–C26. mdpi.com This suggests a relatively low barrier to rotation around the C-C bond, allowing the molecule to adopt an energetically favorable extended conformation.

The rotational barrier in molecules like ethane (B1197151) is a well-studied phenomenon, with the staggered conformation being more stable than the eclipsed conformation by approximately 2.8-3.0 kcal/mol. researchgate.net This fundamental principle of conformational analysis, which considers steric hindrance and hyperconjugation, also applies to the ethyl linker in this compound. lumenlearning.com The presence of the bulkier thienyl and piperazine groups at either end of the ethyl linker would likely result in a more complex rotational energy landscape compared to simple alkanes, with multiple local energy minima corresponding to different staggered conformations.

pKa Prediction and Ionization State Modeling

The ionization state of this compound is critical for its solubility, membrane permeability, and its ability to form ionic interactions with biological targets. The piperazine moiety contains two nitrogen atoms that can be protonated, and their pKa values determine the predominant charge state at a given pH.

Computational methods are widely used to predict the pKa values of molecules. These methods can range from empirical approaches based on substituent effects to more rigorous quantum mechanical calculations that explicitly model the protonation and deprotonation events in a solvated environment.

Studies on a variety of substituted piperazines have shown that the nature of the substituent on the nitrogen atom significantly influences the basicity of the piperazine nitrogens. researchgate.neturegina.caresearchgate.netsemanticscholar.orgtaylorandfrancis.com For unsubstituted piperazine, the experimental pKa values for the two protonation steps are approximately 9.8 and 5.6. taylorandfrancis.com Alkylation of one of the piperazine nitrogens, as in this compound, generally leads to a decrease in the pKa of the substituted nitrogen and a slight modification of the pKa of the unsubstituted nitrogen. For example, the pKa of 1-methylpiperazine (B117243) is lower than that of piperazine. researchgate.neturegina.ca This is attributed to the electron-donating and steric effects of the alkyl group.

The following table presents experimental pKa values for piperazine and some of its derivatives, which can be used to estimate the pKa of this compound.

| Compound | pKa1 | pKa2 | Reference |

| Piperazine | 9.73 | 5.35 | uregina.ca |

| 1-Methylpiperazine | 9.17 | 4.93 | uregina.ca |

| 1-Ethylpiperazine | 9.17 | 4.93 | uregina.ca |

| 1-(2-Hydroxyethyl)piperazine | 8.93 | 4.49 | uregina.ca |

Based on these trends, it can be predicted that the pKa of the N1 nitrogen (the one attached to the thienylethyl group) in this compound will be lower than that of unsubstituted piperazine, likely in the range of 8.5-9.0. The pKa of the N4 nitrogen would be expected to be closer to the second pKa of piperazine, although it will be influenced by the protonation state of the N1 nitrogen.

Ionization state modeling at physiological pH (around 7.4) is crucial for drug design. Given the predicted pKa values, at pH 7.4, the N1 nitrogen of this compound would be predominantly protonated, carrying a positive charge. This has significant implications for its interaction with biological targets, as it can participate in electrostatic interactions and hydrogen bonding.

In Silico Screening and Library Design

In silico screening and library design are powerful computational techniques used in drug discovery to identify promising lead compounds and to create focused libraries of molecules with a high probability of interacting with a specific biological target. This compound can serve as a scaffold for the design of such libraries.

The general workflow for in silico screening and library design involving a scaffold like this compound typically includes the following steps:

Scaffold Selection and Enumeration: The this compound core is selected as the starting point. Virtual libraries are then generated by adding a variety of substituents at specific points of the molecule, most commonly at the N4 position of the piperazine ring and potentially on the thiophene ring.

Computational Property Prediction: For each molecule in the virtual library, a range of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are calculated using computational models. These properties include molecular weight, lipophilicity (logP), solubility, and potential for metabolism. nih.govmdpi.comnih.gov

Virtual Screening: The virtual library is then screened against a biological target of interest using molecular docking simulations. This process predicts the binding affinity and binding mode of each compound within the target's binding site. nih.govnih.govrsc.org

Filtering and Selection: The results of the virtual screening and property predictions are used to filter the library and select a smaller, more focused set of compounds for synthesis and experimental testing.

An example of this approach is the design of piperazine-based inhibitors for various targets, where diverse libraries of piperazine derivatives are created and screened in silico to identify potent and selective compounds. nih.govmdpi.com For instance, in the design of dopaminergic ligands, a library of substituted 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines was synthesized and evaluated, with computational docking used to understand their interaction with the dopamine (B1211576) D2 receptor. nih.gov

The following table illustrates a hypothetical example of a small virtual library based on the this compound scaffold and some predicted properties.

| Compound ID | R-group at N4 | Predicted logP | Predicted Binding Affinity (kcal/mol) |

| TEP-001 | -H | 1.8 | -6.5 |

| TEP-002 | -CH3 | 2.1 | -6.8 |

| TEP-003 | -C(=O)Ph | 3.5 | -8.2 |

| TEP-004 | -SO2Ph | 3.2 | -7.9 |

This data, although hypothetical, demonstrates how computational tools can be used to explore the chemical space around a core scaffold and prioritize compounds for further investigation. The thienylethylpiperazine scaffold offers multiple points for diversification, making it a valuable starting point for the design of focused chemical libraries targeting a wide range of biological systems.

Preclinical Pharmacological Investigations of 1 2 Thien 2 Ylethyl Piperazine Analogues

In Vitro Pharmacological Profiling

The initial stages of drug discovery heavily rely on in vitro assays to characterize the interaction of a compound with its biological targets. This profiling is crucial for understanding a molecule's potential therapeutic efficacy and off-target effects.

Receptor Interaction Studies

The affinity of a compound for various receptors is a primary determinant of its pharmacological action. For arylpiperazine analogues, the focus is often on serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are key targets for antipsychotic, antidepressant, and anxiolytic drugs.

Studies on a series of 1-aryl-4-(2-arylethyl)piperazine derivatives have demonstrated significant affinity for 5-HT₁ₐ and 5-HT₇ receptors. nih.gov The affinity at these receptors is influenced by the nature of the aryl substituents. For instance, compounds with a methoxyphenyl group on the ethyl side chain and a methoxyphenyl or benzisoxazolyl group on the piperazine (B1678402) nitrogen have shown high affinity for the 5-HT₇ receptor, with Kᵢ values in the nanomolar range. nih.gov Specifically, 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine exhibited a Kᵢ of 8.2 nM for the 5-HT₇ receptor and acted as a full agonist. nih.gov

Furthermore, research on long-chain arylpiperazines linked to a thienopyrimidine system has highlighted the importance of the terminal fragment and the length of the alkyl chain in determining affinity for 5-HT₁ₐ and 5-HT₇ receptors. nih.gov Derivatives with a 2-ethoxyphenyl substituent on the piperazine ring displayed nanomolar affinity for both receptors, suggesting a dual ligand profile. nih.gov

The table below summarizes the receptor binding affinities of some representative arylpiperazine analogues, providing an indication of the potential profile for a thienylethylpiperazine derivative.

| Compound/Analogue | Receptor | Kᵢ (nM) | Reference |

| 1-(1,2-benzisoxazol-3-yl)-4-[2-(3-methoxyphenyl)ethyl]piperazine | 5-HT₇ | 8.2 | nih.gov |

| 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine | 5-HT₇ | 24.5 | nih.gov |

| 2-ethoxyphenyl derivative (thienopyrimidine series) | 5-HT₁ₐ | <10 | nih.gov |

| 2-ethoxyphenyl derivative (thienopyrimidine series) | 5-HT₇ | <10 | nih.gov |

It is plausible that 1-(2-Thien-2-ylethyl)piperazine would also exhibit significant affinity for serotonin receptors, with the thienyl group influencing the electronic and conformational properties of the molecule and thus its receptor interaction.

Enzyme Activity Modulation

The interaction of a compound with metabolic enzymes, particularly the cytochrome P450 (CYP) family, is a critical aspect of its preclinical profile. Inhibition or induction of these enzymes can lead to drug-drug interactions.

While specific data on the enzyme activity modulation of this compound is not available, studies on other heterocyclic compounds provide some insights. For example, various herbal preparations containing complex heterocyclic molecules have been shown to inhibit several human CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov

The metabolic stability of piperazine derivatives is a key consideration. Research on piperazin-1-ylpyridazines has shown that these compounds can be rapidly metabolized by liver microsomes, but structural modifications can significantly improve their metabolic half-life. nih.gov This suggests that the metabolic fate of this compound would be dependent on its specific substitution pattern and the susceptibility of the thienyl and piperazine rings to enzymatic attack.

The potential for CYP450 inhibition is a significant factor in the development of any new chemical entity. Mechanism-based inhibition, where a reactive metabolite irreversibly inactivates the enzyme, is a particular concern. nih.gov The thiophene (B33073) ring, present in the target compound, is known to be susceptible to metabolic activation to reactive intermediates, which could potentially lead to CYP inhibition.

In Vivo Exploratory Pharmacodynamics in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their pharmacological effects in a living system. These studies are essential for establishing proof-of-concept for a therapeutic indication.

While no in vivo data for this compound have been published, studies on other piperazine derivatives provide examples of the types of pharmacological activities that might be expected. For instance, certain 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine derivatives have demonstrated potent analgesic activity in mice and rats, comparable to that of morphine. nih.gov Other novel arylpiperazine derivatives of salicylamide (B354443) have shown antiarrhythmic and hypotensive properties in rats, linked to their α₁-adrenolytic activity. nih.govmdpi.com

Translational Pharmacological Principles in Preclinical Research

The ultimate goal of preclinical research is to predict the clinical efficacy and safety of a new drug. Translational pharmacology aims to bridge the gap between animal models and human disease. This involves selecting appropriate animal models that recapitulate aspects of the human condition and using pharmacokinetic-pharmacodynamic (PK/PD) modeling to relate drug exposure to pharmacological response.

For a compound like this compound, which is likely to have CNS activity, preclinical models of psychosis, depression, or anxiety would be relevant. The choice of model would be guided by the in vitro receptor binding profile. For example, if the compound shows high affinity for D₂ and 5-HT₂ₐ receptors, models of schizophrenia would be appropriate.

Consideration of Biological Variability in Animal Studies (e.g., sex differences)

Biological variability, including sex differences, can significantly impact the outcome of preclinical studies. It is increasingly recognized that male and female animals can respond differently to drugs due to hormonal and metabolic differences. For example, the analgesic effects of some compounds have been shown to differ between male and female rodents. While the cited studies on piperazine analogues did not specifically report on sex differences nih.govnih.govmdpi.com, this is a critical factor to consider in the design and interpretation of in vivo experiments to ensure the generalizability of the findings.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The ADME properties of a drug candidate determine its bioavailability, tissue penetration, and duration of action. Preclinical ADME studies are crucial for selecting compounds with favorable pharmacokinetic profiles.

Specific ADME data for this compound are not available in the public domain. However, general principles and findings for related compounds can be considered. The metabolic stability of piperazine derivatives, as discussed in section 5.1.2, is a key determinant of their oral bioavailability and half-life. A study on piperazin-1-ylpyridazines demonstrated that structural modifications could dramatically improve in vitro microsomal half-life, a predictor of in vivo clearance. nih.gov

The table below illustrates the in vitro metabolic stability of some piperazine analogues in liver microsomes.

| Compound Series | Species | In Vitro Microsomal Half-life (t₁/₂) | Reference |

| Piperazin-1-ylpyridazine (1) | Mouse | ~3 min | nih.gov |

| Piperazin-1-ylpyridazine (1) | Human | ~3 min | nih.gov |

| Modified Analogue (29) | Mouse | 113 min | nih.gov |

| Modified Analogue (29) | Human | 105 min | nih.gov |

The distribution of a CNS-active drug to the brain is essential for its therapeutic effect. The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, would influence its ability to cross the blood-brain barrier. The excretion of the compound and its metabolites would likely occur via renal and/or fecal routes, depending on their polarity.

In Vitro Metabolic Stability and Metabolite Identification (Non-Human Systems)

The metabolic stability of a drug candidate is a critical determinant of its in vivo behavior and potential for therapeutic success. In vitro systems, such as liver microsomes and hepatocytes, are routinely employed in preclinical studies to predict a compound's metabolic fate in the body. utsouthwestern.edu

Studies on a series of piperazin-1-ylpyridazines revealed that some analogues exhibit rapid metabolism in mouse and human liver microsomes, with half-lives as short as 2-3 minutes. nih.gov This high clearance rate was addressed by systematic structural modifications, which led to a significant improvement in metabolic stability, increasing the half-life by over 50-fold in some cases. nih.gov The primary metabolic pathways identified in these in vitro systems often involve Phase I oxidation and reduction reactions mediated by cytochrome P450 enzymes, as well as Phase II conjugation reactions like glucuronidation. utsouthwestern.edu For instance, investigations into the metabolism of protonitazene, a related compound, in human liver microsomes identified several metabolites, including N-desethyl-protonitazene, 5-amino-protonitazene, and 4-hydroxy-nitazene. nih.gov

The choice of the in vitro system can influence the metabolic profile observed. While microsomes are useful for assessing Phase I metabolism, S9 fractions can evaluate both Phase I and some Phase II reactions. utsouthwestern.edu Hepatocytes are considered the gold standard as they more closely mimic the in vivo environment, allowing for the assessment of both Phase I and II metabolism, including the influence of cellular uptake and transport processes. utsouthwestern.eduresearchgate.net

Interactive Table: In Vitro Metabolic Stability of Piperazine Analogues

| Compound | System | Half-life (t½) | Key Findings |

|---|---|---|---|

| Piperazin-1-ylpyridazine Analogue 1 | Mouse Liver Microsomes | ~2 min | Rapid metabolism observed. |

| Piperazin-1-ylpyridazine Analogue 1 | Human Liver Microsomes | ~3 min | Consistent rapid metabolism across species. |

| Modified Piperazin-1-ylpyridazine Analogue 29 | Mouse Liver Microsomes | 113 min | Structural modification significantly improved stability. |

In Vivo Metabolic Fate in Animal Models (Non-Human)

Following in vitro assessments, the metabolic fate of drug candidates is further investigated in animal models to understand their biotransformation in a whole-organism context. These studies provide valuable insights into the metabolites formed and the major metabolic pathways involved.

For example, in vivo studies with 2-Hydroxyethyl salicylate (B1505791) (2HES) in horses, a non-steroidal anti-inflammatory drug, revealed that its metabolism involves both Phase II conjugation and hydrolysis. nih.gov The identified metabolites included glucuronide- and sulfate-conjugated 2HES, as well as salicylic (B10762653) acid resulting from the hydrolysis of the parent compound. nih.gov Similarly, studies with other compounds have shown that in vivo metabolism can lead to a variety of metabolites through pathways such as hydroxylation, N-dealkylation, and glucuronidation. researchgate.net The metabolites identified in vivo often correlate well with those observed in in vitro systems, particularly when using hepatocytes. researchgate.net

Cross-Species Metabolism Comparison (Non-Human Relevant Species)

Comparing the metabolism of a drug candidate across different animal species is crucial for selecting the most appropriate preclinical species for further toxicological and pharmacological testing. Significant inter-species differences in drug metabolism can impact the pharmacokinetic and pharmacodynamic profiles of a compound. nih.gov

For instance, a study on a keto-enol containing compound, S-1360, revealed significant metabolic differences between humans and animals. nih.gov While the compound was relatively stable in human hepatocytes under aerobic conditions, it was labile under anaerobic conditions, highlighting a key difference in reductive metabolism pathways. nih.gov In contrast, the microsomal clearance of a series of piperazin-1-ylpyridazines was generally aligned between mouse and human liver microsomes for most of the compounds tested, suggesting that the mouse could be a relevant preclinical model for this class of compounds. nih.gov

A comprehensive understanding of the expression and activity of drug-metabolizing enzymes, such as cytochrome P450s, and transporters in different species is essential for interpreting cross-species metabolic data. nih.gov

Plasma Protein Binding in Animal Plasma

The extent to which a drug binds to plasma proteins can significantly influence its distribution, metabolism, and excretion, and ultimately its pharmacological effect. Generally, only the unbound (free) fraction of a drug is available to interact with its target and exert its therapeutic effect. nih.gov

The plasma protein binding of basic drugs can be variable and is influenced by the concentrations of binding proteins like alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov In preclinical studies, determining the plasma protein binding in the plasma of relevant animal species is a standard practice. For example, the plasma protein binding of tolfenamic acid was found to be 99.5% in rainbow trout, which is comparable to the high binding observed in other species like humans (99.7%) and dogs (99%). nih.gov This high degree of binding can result in a low volume of distribution. nih.gov

The binding is typically determined by measuring the concentration of the drug in plasma before and after removing the protein-bound fraction, often using techniques like ultrafiltration. nih.gov

Interactive Table: Plasma Protein Binding of Tolfenamic Acid in Various Species

| Species | Plasma Protein Binding (%) |

|---|---|

| Rainbow Trout | 99.5 |

| Human | 99.7 |

| Dog | 99.0 |

| Calf | 91-94 |

Excretion Pathways in Animal Models

Understanding the routes by which a drug and its metabolites are eliminated from the body is a critical aspect of its pharmacokinetic characterization. The primary organs involved in drug excretion are the kidneys (renal excretion) and the liver (biliary excretion).

Studies in animal models aim to identify the major excretion pathways. For instance, in horses administered 2-Hydroxyethyl salicylate, the parent drug and its metabolites were detected in urine, with total 2HES being detectable for up to 10 days. nih.gov This indicates that renal excretion is a significant pathway for this compound. The chemical properties of the drug and its metabolites, such as polarity, will largely determine the predominant route of excretion. More polar compounds are typically excreted more efficiently by the kidneys.

Pharmacokinetic (PK) Characterization in Preclinical Species

Pharmacokinetic studies in preclinical species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies provide key parameters that help in predicting the drug's behavior in humans.

Key pharmacokinetic parameters used to assess systemic exposure to a drug include the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC). Cmax represents the highest concentration of the drug in the blood after administration, while AUC reflects the total drug exposure over time.

In a study evaluating a new formulation of piperazine dithioctate in healthy volunteers, the Cmax of thioctic acid was determined to be 4.15 ± 1.62 μg/mL, and the AUClast was 3.30 ± 1.32 μg x h/mL for one of the test formulations. nih.gov These parameters are crucial for comparing different formulations and for establishing a dose-response relationship. Similarly, pharmacokinetic studies with tolfenamic acid in rainbow trout after intramuscular administration revealed a Cmax of 8.82 µg/mL. nih.gov These values, along with the half-life of the drug, provide a comprehensive picture of its pharmacokinetic profile in the tested species.

Interactive Table: Pharmacokinetic Parameters of Piperazine Dithioctate (Thioctic Acid)

| Formulation | Cmax (μg/mL) | AUClast (μg x h/mL) |

|---|---|---|

| Reference | 4.08 ± 2.35 | 2.96 ± 1.13 |

| PDT-1 | 3.53 ± 2.87 | 2.84 ± 1.12 |

Systemic Clearance and Volume of Distribution

In the preclinical evaluation of any new chemical entity, such as analogues of this compound, the characterization of its pharmacokinetic profile is a crucial step. Among the key parameters determined are systemic clearance (Cl) and volume of distribution (Vd). These parameters, typically measured in animal models like rats, dogs, or monkeys, provide essential insights into how the drug is eliminated from the body and where it distributes after administration. allucent.comajpp.in

Systemic Clearance (Cl)

Systemic clearance is a measure of the efficiency with which a drug is removed from the systemic circulation. numberanalytics.com It is defined as the volume of blood or plasma completely cleared of the drug per unit of time and is typically expressed in units of liters per hour per kilogram (L/h/kg) or milliliters per minute per kilogram (mL/min/kg). ajpp.inashp.org A high clearance value suggests that the drug is rapidly eliminated from the body, which might necessitate more frequent dosing to maintain therapeutic concentrations. numberanalytics.com Conversely, a low clearance indicates slower elimination, which could lead to drug accumulation and potential toxicity if dosing is not adjusted accordingly. numberanalytics.com

The total systemic clearance is the sum of all elimination processes, including metabolism (primarily in the liver) and excretion (primarily by the kidneys). libretexts.org Understanding the primary route of clearance is vital. For instance, if a compound is mainly cleared by the liver, its pharmacokinetics could be significantly affected by liver function.

Illustrative Data for Systemic Clearance

The following table provides a hypothetical illustration of how different clearance values for analogues of this compound might be interpreted in a preclinical setting, such as in rat studies.

| Compound | Systemic Clearance (mL/min/kg) in Rats | Interpretation |

| Analogue A | 5 | Low Clearance |

| Analogue B | 50 | Intermediate Clearance |

| Analogue C | 100 | High Clearance |

This table is for illustrative purposes only and does not represent actual experimental data.

Volume of Distribution (Vd)

The volume of distribution is a theoretical pharmacokinetic parameter that quantifies the extent of a drug's distribution in the body outside of the plasma. nih.govderangedphysiology.com It relates the amount of drug in the body to the concentration of the drug in the blood or plasma. nih.gov The Vd is expressed in units of liters per kilogram (L/kg).

A low volume of distribution (e.g., < 0.5 L/kg) suggests that the drug is largely confined to the bloodstream and extracellular fluid. certara.com This could be due to high plasma protein binding or high water solubility. numberanalytics.com In contrast, a high volume of distribution (e.g., > 1 L/kg) indicates that the drug has extensively distributed into tissues outside the plasma, such as muscle, fat, or other organs. nih.govcertara.com This is often a characteristic of lipophilic (fat-soluble) drugs. numberanalytics.com

Illustrative Data for Volume of Distribution

This table provides a hypothetical illustration of how different volumes of distribution for analogues of this compound might be interpreted.

| Compound | Volume of Distribution (L/kg) in Rats | Interpretation |

| Analogue X | 0.3 | Primarily confined to the circulatory system. |

| Analogue Y | 1.5 | Moderate distribution into tissues. |

| Analogue Z | 10 | Extensive distribution into tissues. |

This table is for illustrative purposes only and does not represent actual experimental data.

Relationship between Clearance, Volume of Distribution, and Half-Life

Systemic clearance and volume of distribution are independent parameters that together determine the drug's elimination half-life (t½), which is the time it takes for the plasma concentration of the drug to decrease by 50%. abdn.ac.uknumberanalytics.commerckvetmanual.com The relationship is described by the following equation:

t½ = (0.693 * Vd) / Cl

A long half-life can be the result of a large volume of distribution or a low clearance, or both. abdn.ac.uk Understanding this relationship is critical for designing appropriate dosing regimens for subsequent clinical trials.

Structure Activity Relationship Sar Elucidation for 1 2 Thien 2 Ylethyl Piperazine Derivatives

Contribution of the Thiophene (B33073) Moiety to Functional Attributes

The thiophene ring is a crucial pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring. nih.gov Its presence in 1-(2-thien-2-ylethyl)piperazine derivatives significantly influences their physicochemical properties and biological interactions. The aromaticity and hydrophobicity of the thiophene moiety can enhance membrane permeability, which may contribute to improved efficacy of the compounds. nih.gov

The sulfur atom within the five-membered ring, with its lone pairs of electrons, makes the thiophene ring electron-rich and capable of engaging in various non-covalent interactions with biological targets. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene, allowing for accessible modification sites to modulate activity. nih.gov In SAR studies, the thiophene moiety is often explored as a key structural element for improving metabolic stability and binding affinity of the parent compound. nih.gov

Role of the Piperazine (B1678402) Core in Molecular Interactions

The piperazine ring is recognized as a "privileged structure" in drug discovery due to its widespread presence in biologically active compounds with a broad range of therapeutic applications. nih.govresearchgate.net This six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 is a versatile scaffold that can be readily modified to optimize pharmacological activity. nih.govresearchgate.net

The two nitrogen atoms of the piperazine core are key to its function. nih.gov They can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its biological target. The basic nature of these nitrogens often leads to an increase in water solubility, which plays a crucial role in the bioavailability of drug-like molecules. nih.gov The piperazine ring provides a rigid structural framework, which can properly orient the substituents for optimal interaction with receptors. researchgate.netnih.gov Modifications at the N-1 and N-4 positions of the piperazine ring have been shown to be critical for the inhibitory activity of various derivatives. nih.gov For instance, the nature and position of functional groups on the piperazine core can significantly influence the antioxidant and anticancer effects of chrysin-piperazine conjugates. nih.gov

Influence of the Ethyl Linker on Molecular Architecture

The two-carbon chain provides a degree of conformational flexibility, allowing the molecule to adopt a low-energy conformation that is favorable for binding. The length of the linker can influence the distance between the two key pharmacophoric groups, which is often a determining factor for receptor affinity and selectivity. In the broader context of arylpiperazine derivatives, the length of the alkyl chain has been shown to be a critical parameter for affinity at various receptors.

Impact of Substituent Modifications on Analogues' Biological Activity

Modifications to the core structure of this compound have led to the development of analogues with a wide range of biological activities. The nature, size, and position of these substituents can dramatically alter the potency and selectivity of the compounds.

For example, in a series of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives, substitutions on the thiophene and pyrimidinone rings, as well as on the arylpiperazine moiety, were systematically varied to probe their effects on 5-HT1A receptor affinity and selectivity. nih.gov The introduction of an amino group at the 3-position of the thienopyrimidine system was found to be important for the interaction with 5-HT1A receptor binding sites. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of selected this compound analogues and related compounds.

| Compound/Derivative | Modification | Biological Target/Activity | Effect of Modification | Reference |

| [[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative (70) | 3-amino substitution on thienopyrimidine ring | 5-HT1A Receptor | Increased affinity (IC50 = 0.3 nM) | nih.gov |

| [[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivative (73) | Replacement of 2-methoxyphenyl with a pyrimidine (B1678525) group | 5-HT1A Receptor | Improved selectivity over α1-adrenoceptor | nih.gov |

| 2-(Furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (11) | Phenyl group on piperazine | Adenosine A2A Receptor | High binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC50 = 7.42 nM) | mdpi.com |

| 1-[4-(4-Chinolin-2-yl-piperazin-1yl)-butyl]piperidin-2-on (MM5) | Quinolinylpiperazinylbutyl chain | 5-HT1A Receptor | Agonist activity, decreased extracellular 5-HT | nih.gov |

| 1-[4-(2-Methyl-4-chinolin-2-yl-piperazin-1-yl)-butyl]-8-azaspiro[4.5]decano-7,9-dion (MC1) | Methylated quinolinylpiperazinylbutyl chain with spirodecanedione | 5-HT1A and 5-HT2A Receptors | Moderate agonist activity, raised cortical dopamine (B1211576) | nih.gov |

Development of SAR Models for Predictive Design

To rationalize the observed SAR data and to guide the design of new, more potent analogues, quantitative structure-activity relationship (QSAR) models are often developed. These models aim to establish a mathematical relationship between the structural or physicochemical properties of the compounds and their biological activity.

For a series of [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives, a QSAR analysis was performed using a selection of molecular descriptors to model their binding affinity for the 5-HT1A receptor. nih.gov Such models can help to identify the key structural features that are either beneficial or detrimental to the desired biological activity.

In a broader sense, QSAR models for piperazine derivatives have been successfully developed for various targets. For instance, a robust QSAR model was developed for piperazine and keto piperazine derivatives as renin inhibitors, suggesting that constitutional descriptors play a vital role in their binding to the renin enzyme. openpharmaceuticalsciencesjournal.com These computational approaches, in conjunction with experimental data, are invaluable tools for the predictive design of novel this compound derivatives with tailored pharmacological profiles.

Future Directions and Emerging Research Avenues

Advancements in Synthetic Chemistry for Heterocyclic Systems

The synthesis of piperazine-containing compounds, a cornerstone of many pharmaceuticals, is undergoing a revolution. researchgate.net Modern synthetic methods are moving beyond traditional approaches to offer greater efficiency, diversity, and access to novel chemical space. researchgate.net For instance, the development of transition-metal-catalyzed reactions, such as the Tin-catalyzed Amine/alkyne Piperazine (B1678402) (SnAP) and Silver-catalyzed Linker-Assisted Piperazine (SLAP) methods, alongside palladium- and gold-catalyzed cyclizations, are enabling the construction of complex piperazine rings with greater control and efficiency. researchgate.net

Future synthetic efforts will likely focus on:

Novel Catalytic Systems: Exploring new metal and organocatalysts to facilitate the construction of the thienylethylpiperazine core and its analogs with high stereoselectivity and functional group tolerance.

Flow Chemistry and Automation: Implementing continuous flow reactors and automated synthesis platforms to accelerate the production of compound libraries for high-throughput screening. youtube.com This technology allows for rapid optimization of reaction conditions and the generation of a diverse range of derivatives for structure-activity relationship (SAR) studies. youtube.com

Green Chemistry Approaches: Developing more environmentally benign synthetic routes that minimize waste, use safer solvents, and reduce energy consumption.

These advancements will be crucial for generating a wider array of 1-(2-Thien-2-ylethyl)piperazine derivatives, enabling a more thorough exploration of their biological activities.

Integration of In Silico and Experimental Approaches in Design

The synergy between computational modeling and experimental validation is becoming increasingly central to modern drug discovery. mdpi.comunipa.it In silico techniques are being employed to predict the properties and potential biological activity of novel compounds before they are synthesized, saving significant time and resources. mdpi.comunipa.it

For thienylpiperazine research, this integrated approach involves:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the chemical structure of piperazine derivatives with their biological activity. mdpi.com These models can then be used to predict the potency of new, unsynthesized compounds.

Molecular Docking and Dynamics Simulations: Using computer simulations to visualize how this compound and its analogs bind to their target proteins. unipa.itacs.org This provides insights into the key molecular interactions that govern binding affinity and selectivity, guiding the design of more potent and specific ligands. unipa.itacs.org

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. nih.gov This early assessment of "drug-likeness" helps to prioritize compounds with favorable pharmacokinetic profiles for further development. nih.gov

The iterative cycle of in silico design, chemical synthesis, and in vitro/in vivo testing allows for a more rational and efficient approach to lead optimization. unipa.it

Novel Preclinical Research Models and Methodologies

To better translate preclinical findings into clinical success, researchers are developing and utilizing more sophisticated and relevant disease models. nih.govresearchgate.net For neuropsychiatric disorders, where this compound may have therapeutic applications, this is particularly important. nih.govresearchgate.net

Emerging preclinical models and methodologies include:

Patient-Derived Induced Pluripotent Stem Cells (iPSCs) and Brain Organoids: These models allow for the study of disease mechanisms and drug effects in a human-relevant cellular context. mdpi.com

CRISPR/Cas9 Gene Editing: This technology enables the creation of genetically modified animal models that more accurately recapitulate the genetic basis of human diseases. mdpi.com

Advanced Behavioral Assays: The development of more nuanced and objective behavioral tests in animals to assess complex cognitive and emotional functions that are relevant to psychiatric symptoms. researchgate.net

Humanized Mouse Models: These models, which incorporate human genes or cells, can provide valuable insights into the human-specific aspects of drug metabolism and immune responses. mdpi.com

The use of these innovative models will provide a more accurate assessment of the therapeutic potential and possible limitations of this compound derivatives before they enter clinical trials. nih.govmdpi.com

Opportunities for Mechanistic Investigations

Future mechanistic studies could explore:

Target Engagement and Occupancy: Utilizing techniques like positron emission tomography (PET) imaging to quantify the extent to which the compound binds to its target in the living brain.

Downstream Signaling Pathways: Investigating the intracellular signaling cascades that are activated or inhibited following target binding.

Systems Biology Approaches: Employing genomics, proteomics, and metabolomics to obtain a global view of the cellular and physiological changes induced by the compound.

Electrophysiological Studies: Examining the effects of the compound on neuronal firing and synaptic plasticity in relevant brain circuits.

By elucidating the intricate molecular and cellular mechanisms of action, researchers can identify biomarkers to predict treatment response and develop more targeted and effective therapeutic strategies based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Thien-2-ylethyl)piperazine, and how can reaction conditions be systematically optimized?

A robust synthesis involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system . Optimization parameters include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiophene derivatives.

- Catalyst loading : 0.3–0.6 equiv. CuSO₄ maximizes yield while minimizing side reactions.

- Temperature : Room temperature (25°C) is typical for click chemistry, but heating (40–60°C) may improve kinetics for sterically hindered substrates.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign peaks using DEPT-135 to differentiate CH₂ and CH₃ groups in the piperazine and thienylethyl moieties .

- IR Spectroscopy : Confirm C-N stretching (1,250–1,350 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹).

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment .

Q. How can initial biological activity screening be designed for this compound?

Adopt tiered screening:

In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains .

DPPH radical scavenging : Assess antioxidant potential at 517 nm (IC₅₀ values < 50 µM indicate high activity) .

Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. What computational strategies are recommended for studying structure-activity relationships (SAR) of this compound derivatives?

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR, COX-2). Thiophene’s π-π stacking and piperazine’s hydrogen bonding are critical .

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electronic properties (HOMO-LUMO gap, dipole moment) influencing bioavailability .

- MD simulations : Analyze stability in lipid bilayers (100 ns trajectories) to assess blood-brain barrier penetration .

Q. How can contradictory biological data (e.g., variable IC₅₀ values across studies) be resolved?

- Standardize protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Validate assays : Use reference compounds (e.g., doxorubicin for cytotoxicity) as internal controls .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to datasets from ≥3 independent studies to identify outliers .

Q. What strategies improve the stability of this compound in aqueous solutions?

- pH adjustment : Maintain pH 6–7 to prevent piperazine ring protonation/degradation.

- Lyophilization : Formulate with trehalose (1:1 w/w) to enhance shelf life .

- Protect from light : Store in amber vials at –20°C to prevent thiophene photooxidation .

Q. How can regioselectivity challenges in functionalizing the piperazine ring be addressed?

- Directed C-H activation : Use Pd(OAc)₂ with pivalic acid to selectively modify the N-4 position .

- Protecting groups : Introduce Boc at N-1 to direct electrophilic substitution to N-4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.